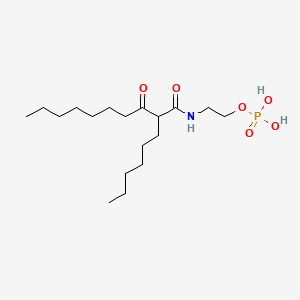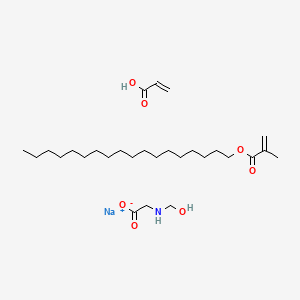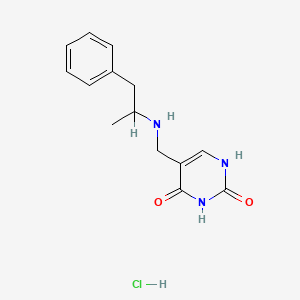
5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a phenylethylamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride typically involves multiple steps:
Formation of the Pyrimidinedione Core: This step involves the condensation of urea with a suitable diketone under acidic or basic conditions to form the pyrimidinedione ring.
Introduction of the Phenylethylamine Moiety: The phenylethylamine group is introduced through a nucleophilic substitution reaction, where the amine group of phenylethylamine reacts with a suitable electrophile on the pyrimidinedione ring.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyrimidinedione core, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenylacetaldehyde derivatives, while reduction may yield dihydropyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of various materials, including polymers and pharmaceuticals. Its versatility in chemical reactions makes it a valuable starting material for industrial processes.
作用機序
The mechanism of action of 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride involves its interaction with specific molecular targets. The phenylethylamine moiety may interact with receptors or enzymes, while the pyrimidinedione core may participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Phenylethylamine: A simple amine with a structure similar to the phenylethylamine moiety of the compound.
Pyrimidinedione Derivatives: Compounds with a pyrimidinedione core, which may have similar chemical properties.
Uniqueness
5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is unique due to its combination of a phenylethylamine moiety and a pyrimidinedione core. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
118202-63-4 |
|---|---|
分子式 |
C14H18ClN3O2 |
分子量 |
295.76 g/mol |
IUPAC名 |
5-[(1-phenylpropan-2-ylamino)methyl]-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-10(7-11-5-3-2-4-6-11)15-8-12-9-16-14(19)17-13(12)18;/h2-6,9-10,15H,7-8H2,1H3,(H2,16,17,18,19);1H |
InChIキー |
YVPGKSAQNIPXSM-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)NCC2=CNC(=O)NC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


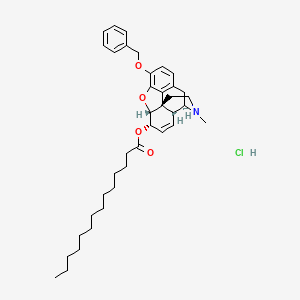
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
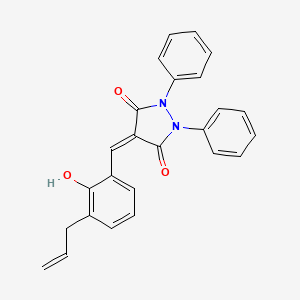
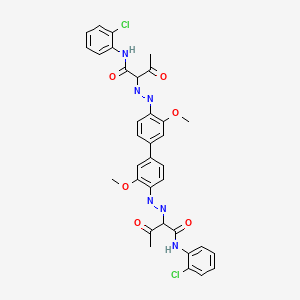
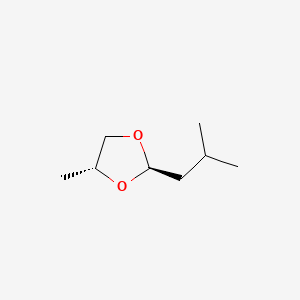

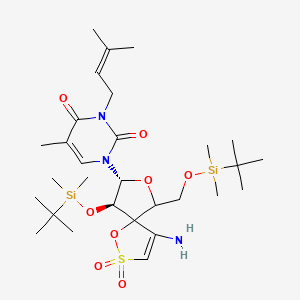
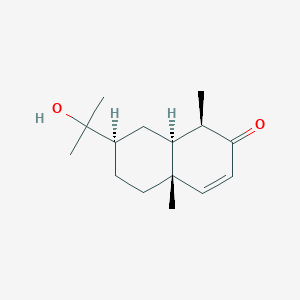
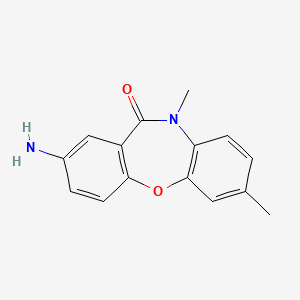
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
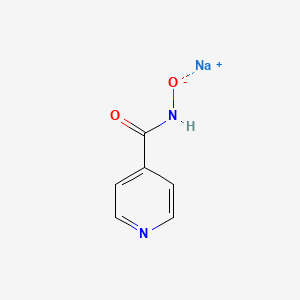
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
